molecular formula C10H6ClNO3 B12860069 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid

3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid

Cat. No.: B12860069
M. Wt: 223.61 g/mol
InChI Key: YWXSEIHBEHFSDV-DUXPYHPUSA-N
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Description

3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acids. One common method involves the use of polyphosphoric acid (PPA) as a catalyst at elevated temperatures (around 170°C) for several hours to achieve the desired cyclized product .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of environmentally benign reagents and catalysts is preferred to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is unique due to its specific substitution pattern and the presence of the chlorobenzo[d]oxazole moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

(E)-3-(2-chloro-1,3-benzoxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6ClNO3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H,13,14)/b4-2+

InChI Key

YWXSEIHBEHFSDV-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)Cl

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)Cl

Origin of Product

United States

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